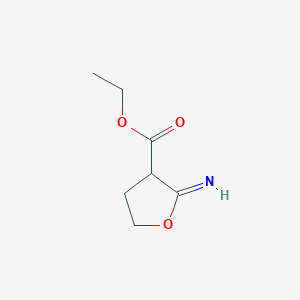

Ethyl 2-iminotetrahydrofuran-3-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11NO3 |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

ethyl 2-iminooxolane-3-carboxylate |

InChI |

InChI=1S/C7H11NO3/c1-2-10-7(9)5-3-4-11-6(5)8/h5,8H,2-4H2,1H3 |

InChI Key |

MOPDCAVSZMIHEN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCOC1=N |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Iminotetrahydrofuran 3 Carboxylate

De Novo Synthesis Approaches to the Tetrahydrofuran (B95107) Core

The construction of the central tetrahydrofuran ring is a critical step in the synthesis of the target molecule. Substituted tetrahydrofurans are key structural motifs in a vast array of biologically active natural products, and consequently, numerous methods for their stereoselective synthesis have been developed. nih.govchemicalbook.com These approaches can be broadly categorized into ring-closing strategies and multicomponent reaction pathways.

Ring-Closing Strategies

Ring-closing strategies involve the formation of the cyclic ether from a linear precursor through the creation of a carbon-oxygen bond. These methods are among the most classical and widely used approaches for tetrahydrofuran synthesis.

Intramolecular Nucleophilic Substitution (SN2): This is a cornerstone of cyclic ether formation. nih.gov The strategy typically employs an acyclic precursor containing a hydroxyl group and a suitable leaving group (like a halide or sulfonate) at appropriate positions. The intramolecular SN2 reaction of a hydroxyl nucleophile leads to the displacement of the leaving group and subsequent ring closure. nih.gov For example, the cyclization of γ-hydroxy alkyl halides or sulfonates is a common and effective method. nih.gov

Radical Cyclizations: Ring-closure via radical-mediated C-C or C-O bond formation offers another powerful route to the tetrahydrofuran core. nih.gov These reactions are often initiated by a radical initiator and can be influenced by factors such as Lewis acid additives to control diastereoselectivity. nih.gov

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the synthesis of various ring sizes, including five-membered cyclic ethers. organic-chemistry.org This reaction, typically catalyzed by ruthenium-based complexes like Grubbs' catalysts, involves the cyclization of a diene precursor, forming a cyclic alkene and releasing a small volatile olefin like ethene. organic-chemistry.org

Oxidative Cyclization: The oxidative cyclization of substrates like γ-hydroxy alkenes and polyenes is a well-established method for tetrahydrofuran synthesis. nih.gov These reactions can proceed with high diastereoselectivity, providing a single product isomer. nih.gov

| Ring-Closing Strategy | Precursor Type | Key Transformation | Catalyst/Reagent Example | Reference |

| Intramolecular SN2 | γ-Hydroxy alkyl halide/sulfonate | Nucleophilic attack by hydroxyl group | Base (e.g., NaH) | nih.gov |

| Radical Cyclization | Unsaturated alcohol/ether | Radical-mediated C-O bond formation | Radical initiator (e.g., AIBN), Bu3SnH | nih.gov |

| Ring-Closing Metathesis | Acyclic diene | Olefin metathesis | Grubbs' Catalyst | organic-chemistry.org |

| Oxidative Cyclization | γ-Hydroxy alkene | Oxidation and C-O bond formation | Re-catalyst | nih.gov |

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govresearchgate.net MCRs are valuable in library synthesis for drug discovery and offer rapid access to complex heterocyclic frameworks. nih.gov

[3+2] Cycloaddition and Annulation Reactions: These reactions are a powerful strategy for constructing tetrahydrofurans, as they can generate multiple bonds and stereocenters in a single step. nih.gov For instance, the reaction of vinyl epoxides with activated alkenes, catalyzed by palladium, can afford highly substituted tetrahydrofurans. nih.govresearchgate.net

Ugi and Biginelli Reactions: While typically used for other heterocycles, modified Ugi and Biginelli MCRs can be adapted for the synthesis of tetrahydrofuran-based libraries. nih.gov An Ugi four-component MCR, for example, can quickly generate a wide variety of compounds from an aldehyde, an amine, an isocyanide, and a carboxylic acid. nih.govbeilstein-journals.org

Prins-Type Cyclizations: The Prins cyclization and its variants involve the reaction of an aldehyde or ketone with a homoallylic alcohol. nih.gov This acid-catalyzed reaction can be employed in a multicomponent fashion to provide rapid access to substituted tetrahydrofuran and tetrahydropyran derivatives. nih.gov

| MCR Pathway | Reactant Types | Key Transformation | Catalyst/Reagent Example | Reference |

| [3+2] Cycloaddition | Vinyl epoxide, activated alkene | Annulation | Pd(0) catalyst | nih.govresearchgate.net |

| Ugi Reaction | Aldehyde, amine, isocyanide, carboxylic acid | Four-component condensation | - | nih.govbeilstein-journals.org |

| Prins-Type Cyclization | Ketone, homoallylic alcohol | C-C and C-O bond formation | TiCl4 | nih.gov |

Installation of the Imino Group at the C2 Position

Once the tetrahydrofuran ring with appropriate C3-substitution is formed, or concurrently with its formation, the imino group must be installed at the C2 position. The most direct precursor for this transformation is the corresponding lactone, ethyl 2-oxotetrahydrofuran-3-carboxylate.

Condensation Reactions with Carbonyl Precursors

The reaction between a lactone (a cyclic ester) and a primary amine or ammonia is a primary method for forming the C2-imino functionality, which is essentially a cyclic imidate. This process is an extension of the aminolysis of esters.

Lactones exhibit the characteristic reactions of esters, including hydrolysis and aminolysis. wikipedia.org The reaction with amines can lead to ring-opening to form a hydroxyamide. wikipedia.orgresearchgate.netorganic-chemistry.org However, under specific conditions, condensation can occur at the carbonyl group to form the corresponding cyclic imine (imidate) without ring cleavage. The reaction of aldehydes and ketones with primary amines to form imines (Schiff bases) is a well-established, acid-catalyzed, and reversible process. libretexts.org The pH must be carefully controlled; it is typically greatest around pH 5. libretexts.org At lower pH, the amine becomes non-nucleophilic due to protonation, while at higher pH, there is insufficient acid to protonate the hydroxyl intermediate to facilitate water elimination. libretexts.org

For the synthesis of ethyl 2-iminotetrahydrofuran-3-carboxylate, the precursor ethyl 2-oxotetrahydrofuran-3-carboxylate would be reacted with an ammonia equivalent.

Reaction Scheme: Ethyl 2-oxotetrahydrofuran-3-carboxylate + NH₃ ⇌ this compound + H₂O

Studies on the condensation of lactones with primary amines and related nucleophiles have shown that the reaction can yield various products, including ring-opened amides or cyclic pyridones, depending on the substrates and reaction conditions. asianpubs.orgmdpi.com The use of a catalyst, such as lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂), can activate the lactone carbonyl towards nucleophilic attack, facilitating the reaction under mild conditions with stoichiometric amounts of the amine. organic-chemistry.org

Alternative Imine Formation Protocols

While condensation with the lactone is the most direct route, other protocols for imine formation could be envisioned, although they are generally less direct for this specific target.

From a C2-Thiolactone: A thiolactone precursor could be converted to the imine via reaction with an amine, potentially activated by a thiophilic agent.

From a C2-Hemiacetal: A C2-hydroxy-tetrahydrofuran (a cyclic hemiacetal) could be converted to an imine. This is analogous to the standard mechanism of imine formation from an aldehyde or ketone, proceeding through nucleophilic attack by an amine followed by dehydration. masterorganicchemistry.comchemistrysteps.com

Oxidation of a C2-Amino-tetrahydrofuran: If the corresponding C2-amino-tetrahydrofuran could be synthesized, it might be oxidized to the target imine, though this is a less common approach for this class of compounds.

| Precursor Functional Group | Reagents | Reaction Type | Key Intermediate | Reference |

| C2-Lactone | Ammonia or primary amine, acid catalyst | Condensation | Carbinolamine | libretexts.org |

| C2-Hemiacetal | Primary amine, acid catalyst | Condensation | Iminium ion | masterorganicchemistry.comchemistrysteps.com |

| C2-Amine | Oxidizing agent | Oxidation | - | organic-chemistry.org |

Esterification or Transesterification at the C3 Position

Fischer Esterification: If the synthesis proceeds via a 2-iminotetrahydrofuran-3-carboxylic acid intermediate, the final step would be an esterification. The Fischer esterification is the classic method for this transformation, involving the reaction of the carboxylic acid with an alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). rug.nlmasterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and often a large excess of the alcohol is used as the solvent to drive the reaction to completion. masterorganicchemistry.com

Transesterification: It is also possible to synthesize a different ester of 2-iminotetrahydrofuran-3-carboxylic acid (e.g., a methyl or benzyl ester) and then convert it to the desired ethyl ester via transesterification. masterorganicchemistry.comorganic-chemistry.org This reaction involves treating the starting ester with ethanol in the presence of either an acid or a base catalyst. masterorganicchemistry.com Base-catalyzed transesterification, using an alkoxide like sodium ethoxide, is often faster and proceeds via a nucleophilic addition-elimination mechanism. masterorganicchemistry.com Using ethanol as the solvent can help drive the equilibrium toward the desired product. masterorganicchemistry.com The addition of a co-solvent like tetrahydrofuran (THF) can sometimes improve reaction rates and yields in transesterification processes by creating a single phase. researchgate.netsphinxsai.com

Alkylation of a Carboxylate: Another approach involves the alkylation of the corresponding carboxylate salt with an ethyl halide (e.g., ethyl iodide or ethyl bromide). This is a standard SN2 reaction and is often effective for preparing esters when the parent carboxylic acid or the alcohol is sensitive to the harsh conditions of Fischer esterification.

| Method | Substrate | Reagents | Catalyst | Reference |

| Fischer Esterification | Carboxylic acid | Ethanol | H₂SO₄ or TsOH | rug.nlmasterorganicchemistry.com |

| Transesterification (Acidic) | Methyl or other ester | Ethanol | H₂SO₄ | masterorganicchemistry.com |

| Transesterification (Basic) | Methyl or other ester | Ethanol, Sodium Ethoxide | - | masterorganicchemistry.com |

| Alkylation | Carboxylate salt | Ethyl iodide or bromide | - | - |

Stereocontrolled Synthesis of Chiral Enantiomers of Ethyl 2-oxotetrahydrofuran-3-carboxylate

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of synthetic methods that allow for the selective synthesis of a single enantiomer of a chiral compound is of significant importance. In the context of ethyl 2-oxotetrahydrofuran-3-carboxylate, which possesses a stereocenter at the C3 position, asymmetric catalysis and the use of chiral auxiliaries are two powerful strategies to achieve stereocontrol. acs.orgnih.govacs.org

Asymmetric catalysis involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. For the synthesis of chiral γ-butyrolactones, various catalytic asymmetric reactions have been developed, including aldol and Mannich reactions. nih.govacs.org These methods typically involve the reaction of a prochiral starting material in the presence of a chiral metal complex or an organocatalyst to produce the desired enantiomerically enriched product.

For instance, the asymmetric Michael addition of a malonate derivative to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization, can be catalyzed by a chiral catalyst to afford the desired chiral γ-butyrolactone. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Table 1: Examples of Asymmetric Catalysts in γ-Butyrolactone Synthesis (Note: This table presents generalized data based on analogous reactions due to the absence of specific data for the target compound.)

| Catalyst Type | Ligand | Metal | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) |

| Organocatalyst | Proline derivative | - | Toluene | 0 | >95 |

| Metal Complex | Chiral Phosphine | Rhodium | Dichloromethane | -20 | >98 |

| Metal Complex | Chiral Diamine | Copper | Tetrahydrofuran | 25 | >90 |

An alternative strategy for stereocontrolled synthesis is the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. nih.gov After the desired stereocenter has been created, the auxiliary is removed to yield the enantiomerically pure product.

In the synthesis of chiral ethyl 2-oxotetrahydrofuran-3-carboxylate, a chiral alcohol could be used to form an ester with a suitable precursor. This chiral ester would then undergo a diastereoselective cyclization reaction, where the stereochemistry of the auxiliary directs the formation of the new stereocenter. Subsequent removal of the chiral auxiliary would provide the desired enantiomer of the γ-butyrolactone.

Table 2: Common Chiral Auxiliaries and Their Applications (Note: This table presents generalized data based on analogous reactions due to the absence of specific data for the target compound.)

| Chiral Auxiliary | Type of Reaction | Diastereomeric Excess (de %) | Cleavage Conditions |

| Evans' Oxazolidinones | Aldol Addition | >99 | LiOH, H₂O₂ |

| Oppolzer's Camphorsultam | Michael Addition | >98 | LiAlH₄ |

| (R)-(-)-2-Phenylglycinol | Alkylation | >95 | Acid Hydrolysis |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in the development of any synthetic methodology to maximize the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. For the synthesis of ethyl 2-oxotetrahydrofuran-3-carboxylate and its subsequent conversion to the imino derivative, several parameters can be optimized. researchgate.netnih.gov

Key parameters for optimization include:

Solvent: The choice of solvent can significantly influence the reaction rate and selectivity. Solvents with different polarities and coordinating abilities should be screened.

Temperature: The reaction temperature can affect both the rate and the selectivity of the reaction. A temperature profile study is often conducted to find the optimal balance.

Catalyst Loading: In catalytic reactions, the amount of catalyst used can impact the reaction efficiency and cost-effectiveness.

Concentration: The concentration of reactants can influence the reaction kinetics and the formation of intermolecular versus intramolecular products.

Reaction Time: Monitoring the reaction progress over time allows for the determination of the optimal reaction time to achieve maximum conversion without significant product degradation.

Table 3: Hypothetical Optimization of a Key Synthetic Step (Note: This table presents hypothetical data to illustrate the optimization process.)

| Entry | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 1 | Dichloromethane | 25 | 5 | 24 | 65 |

| 2 | Toluene | 80 | 5 | 12 | 78 |

| 3 | Tetrahydrofuran | 65 | 5 | 18 | 85 |

| 4 | Tetrahydrofuran | 65 | 2 | 18 | 82 |

| 5 | Tetrahydrofuran | 65 | 1 | 24 | 80 |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netorganic-chemistry.orgmdpi.com Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

Safer Solvents and Auxiliaries: Using less hazardous solvents and minimizing the use of auxiliary substances.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

Waste Prevention: Designing processes that prevent the formation of waste.

For example, the use of water as a solvent, biocatalysts such as enzymes, and energy-efficient methods like microwave-assisted synthesis can significantly improve the greenness of the synthetic route. organic-chemistry.org

Table 4: Application of Green Chemistry Principles

| Principle | Conventional Approach | Green Alternative |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Water, Ethanol, or solvent-free conditions |

| Catalyst | Stoichiometric strong bases or acids | Recyclable solid acid/base catalysts, enzymes |

| Energy | Conventional heating (oil bath) | Microwave irradiation, ultrasound |

| Starting Materials | Petroleum-derived precursors | Biomass-derived starting materials |

Exploring Synthetic Pathways: Derivatization of this compound

This compound is a heterocyclic compound featuring a unique combination of functional groups: a cyclic imine, an ester, and a tetrahydrofuran ring. This arrangement of reactive sites offers a versatile scaffold for chemical modification, enabling the synthesis of a diverse array of analogues. This article focuses exclusively on the derivatization strategies for this molecule, exploring potential synthetic transformations at the imino nitrogen, the ester group, and the tetrahydrofuran ring.

Spectroscopic and Advanced Structural Characterization of Ethyl 2 Iminotetrahydrofuran 3 Carboxylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For Ethyl 2-iminotetrahydrofuran-3-carboxylate, a combination of 1D (¹H, ¹³C) and 2D NMR experiments is essential for unambiguous assignment of all proton and carbon signals and for understanding its three-dimensional structure.

The structural complexity of substituted heterocycles necessitates the use of advanced 1D and 2D NMR techniques for complete characterization. researchgate.netnih.gov

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons on the tetrahydrofuran (B95107) ring and the ethyl ester group. The C5 methylene protons (H5) would likely appear furthest upfield, being adjacent only to the ring oxygen. The C4 methylene protons (H4) would be downfield due to proximity to the C3 methine. The C3 methine proton (H3) would be significantly deshielded by the adjacent carboxylate group. The ethyl group would present a characteristic quartet and triplet pattern. The imino proton (N-H) would appear as a broad singlet. In the ¹³C NMR spectrum, the carbonyl carbon of the ester and the imino carbon (C2) would be the most downfield signals. The carbons of the tetrahydrofuran ring (C3, C4, C5) and the ethyl group would appear in the aliphatic region, with the oxygen-bearing C5 carbon appearing at a characteristic downfield shift for an ether. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is crucial for identifying proton-proton coupling networks. For this compound, a COSY spectrum would reveal cross-peaks between H3 and the two diastereotopic protons at H4, and between the H4 protons and the two diastereotopic protons at H5. It would also confirm the coupling between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J-coupling). It allows for the definitive assignment of each carbon signal based on the already-assigned proton signals. For example, the proton signal for H3 would show a cross-peak to the C3 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is vital for piecing together the molecular skeleton. Key expected correlations would include the H3 proton showing a cross-peak to the ester carbonyl carbon and the C2 imino carbon. The ethyl methylene protons would show correlations to the ester carbonyl carbon and the ethyl methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the spatial proximity of protons, which is key for conformational and stereochemical analysis. For instance, NOE correlations between the H3 proton and one of the H4 protons could help define the relative stereochemistry and preferred ring conformation.

The following tables summarize the expected NMR assignments and correlations based on the analysis of related tetrahydrofuran structures. researchgate.netresearchgate.nethmdb.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from Proton) |

|---|---|---|---|

| C2 (Imino) | - | ~165-170 | H3, H4 |

| C3 | ~3.5-3.8 | ~50-55 | C2, C4, C=O (ester) |

| C4 | ~2.0-2.4 | ~30-35 | C2, C3, C5 |

| C5 | ~3.9-4.2 | ~68-72 | C3, C4 |

| Ester C=O | - | ~170-175 | H3, -OCH₂- |

| Ester -OCH₂- | ~4.1-4.3 (q) | ~60-62 | C=O, -CH₃ |

| Ester -CH₃ | ~1.2-1.4 (t) | ~14-15 | -OCH₂- |

The five-membered tetrahydrofuran ring is not planar and exists in a dynamic equilibrium of puckered conformations, primarily the envelope (E) and twist (T) forms. researchgate.net This dynamic process is known as pseudorotation. The presence of bulky substituents, such as the imino group at C2 and the ethyl carboxylate group at C3, is expected to significantly influence this conformational equilibrium.

The steric and electronic interactions between these substituents will likely create a higher energy barrier for pseudorotation, causing the molecule to favor one or two low-energy conformations. By analyzing vicinal proton-proton coupling constants (³JHH) obtained from high-resolution ¹H NMR spectra and through-space correlations from NOESY experiments, the preferred ring pucker and the orientation of the substituents (axial vs. equatorial or pseudoaxial vs. pseudoequatorial) can be determined. For example, a large ³J value between H3 and one of the H4 protons would suggest a dihedral angle consistent with a specific twist or envelope conformation where these protons are in a pseudo-anti arrangement. Computational modeling often complements NMR data to provide a more detailed picture of the conformational landscape. nih.gov

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, provides a highly accurate mass measurement of the molecular ion. For this compound (C₇H₁₁NO₃), the calculated exact mass of the protonated molecule [M+H]⁺ would be used to confirm its elemental composition, distinguishing it from other isomers with the same nominal mass.

Table 2: Calculated Exact Mass

| Formula | Species | Calculated Monoisotopic Mass |

|---|---|---|

| C₇H₁₁NO₃ | [M] | 157.0739 |

| C₇H₁₂NO₃⁺ | [M+H]⁺ | 158.0817 |

The fragmentation pattern in a mass spectrum provides a roadmap of the molecule's structure. For this compound, characteristic fragmentation pathways can be predicted based on the known behavior of esters and cyclic imino ethers.

A common initial fragmentation for ethyl esters is the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) or ethylene via a McLafferty rearrangement if structurally possible, though the latter is less likely here. A prominent fragmentation pathway would likely involve the cleavage of the ester and subsequent decarboxylation. Ring-opening fragmentation is also highly probable.

Table 3: Predicted Key Fragment Ions

| m/z (for [M]⁺) | Proposed Loss | Fragment Structure/Description |

|---|---|---|

| 112 | Loss of •OC₂H₅ (45) | Acylium ion from ester cleavage |

| 84 | Loss of •COOC₂H₅ (73) | Tetrahydrofuran ring fragment after loss of the entire ester group |

| 70 | Ring opening and loss of C₂H₅O₂• and NH | Complex rearrangement and fragmentation |

Analysis of fragmentation patterns from related structures, such as ethyl 5-oxotetrahydrofuran-2-carboxylate, shows characteristic losses of the ethoxy group and fragments of the ring, supporting these predictions. nist.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing direct information about the functional groups present.

For this compound, the IR spectrum would be dominated by several characteristic absorption bands. A strong, sharp band is expected for the ester carbonyl (C=O) stretch, typically appearing around 1735-1750 cm⁻¹. The C=N stretch of the imino group would likely appear in the 1640-1690 cm⁻¹ region. researchgate.net The spectrum would also feature a strong band for the C-O-C stretching of the cyclic ether functionality, usually found between 1050-1150 cm⁻¹. libretexts.orgvscht.cz

The N-H bond of the imino group is of particular interest. It is expected to show a stretching vibration in the 3200-3400 cm⁻¹ range. The position and shape of this band can provide insight into hydrogen bonding. In a concentrated sample, intermolecular hydrogen bonding between the N-H of one molecule and the ester carbonyl oxygen or imino nitrogen of another could lead to a broadening and red-shifting (lower wavenumber) of this band.

Table 4: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H (imino) | Stretch | 3200-3400 | Medium, potentially broad |

| C-H (sp³) | Stretch | 2850-3000 | Medium-Strong |

| C=O (ester) | Stretch | 1735-1750 | Strong |

| C=N (imino) | Stretch | 1640-1690 | Medium |

| C-O-C (ether) | Asymmetric Stretch | 1050-1150 | Strong |

Raman spectroscopy would complement the IR data, particularly for the more symmetric and less polar bonds. The C=N and C-C ring vibrations would likely produce strong Raman signals, aiding in a complete vibrational assignment.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method would provide unambiguous proof of the molecular structure of this compound in the solid state, revealing detailed information about bond lengths, bond angles, and conformational arrangements.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the exact position of each atom can be determined, leading to a complete and accurate molecular structure.

For a hypothetical crystal of this compound, the resulting crystallographic data would be presented in a standardized format, as exemplified in the table below. This data would be crucial for understanding the molecule's geometry, intramolecular interactions, and how it packs in the solid state.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.586 |

| b (Å) | 19.908 |

| c (Å) | 7.130 |

| α (°) | 90 |

| β (°) | 100.26 |

| γ (°) | 90 |

| Volume (ų) | 1199.3 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.450 |

| R-factor | < 0.05 |

Note: This table presents hypothetical data for illustrative purposes.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment of Chiral Derivatives

Should chiral derivatives of this compound be synthesized, determining their absolute configuration (the specific spatial arrangement of atoms) is essential. Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a primary method for this purpose.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption versus wavelength. The shape and sign (positive or negative) of the CD curve are highly sensitive to the molecule's three-dimensional structure, including its absolute configuration.

To assign the absolute configuration of a chiral derivative, the experimental CD spectrum is typically compared with the CD spectrum predicted by quantum mechanical calculations for each possible enantiomer. nih.gov The enantiomer whose calculated spectrum matches the experimental one is assigned as the correct absolute configuration. This combined experimental and theoretical approach provides a high degree of confidence in the assignment. nih.gov

The results of a CD spectroscopic analysis are often presented in a table that includes the wavelength of the Cotton effects (the peaks and troughs in the CD spectrum) and their corresponding molar ellipticity values.

Hypothetical Circular Dichroism Data for a Chiral Derivative of this compound

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

|---|---|

| 252 | +1.5 x 10⁴ |

| 220 | -2.8 x 10⁴ |

| 205 | +0.9 x 10⁴ |

Note: This table presents hypothetical data for illustrative purposes.

Theoretical and Computational Studies of Ethyl 2 Iminotetrahydrofuran 3 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, typically employing Density Functional Theory (DFT) methods, provide insights into the electronic structure and spectroscopic characteristics of Ethyl 2-iminotetrahydrofuran-3-carboxylate.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

A critical aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. mdpi.com

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic centers), which are susceptible to electrophilic attack, and electron-deficient regions (electrophilic centers), which are prone to nucleophilic attack. This information is invaluable for predicting intermolecular interactions.

Hypothetical Data for Electronic Properties of this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical stability and reactivity. |

Spectroscopic Property Prediction and Validation

Quantum chemical calculations can predict various spectroscopic properties, including nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.net These theoretical predictions are crucial for interpreting experimental spectra and confirming the molecular structure. The calculated spectra are often scaled to better match experimental data, accounting for systematic errors in the computational methods.

Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value |

| 1H NMR (δ, ppm) | Calculated shifts for each proton | To be determined experimentally |

| 13C NMR (δ, ppm) | Calculated shifts for each carbon | To be determined experimentally |

| IR (cm-1) | Calculated vibrational frequencies | To be determined experimentally |

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. By simulating the movements of atoms and bonds, MD can reveal the preferred conformations of this compound in different environments (e.g., in a vacuum or in a solvent). This is particularly important for understanding how the molecule's shape influences its interactions and reactivity.

Reaction Mechanism Elucidation via Transition State Calculations

To understand how this compound participates in chemical reactions, transition state (TS) calculations are performed. These calculations identify the highest energy point along a reaction pathway, known as the transition state structure. e3s-conferences.org By determining the energy barrier of the transition state, chemists can predict reaction rates and elucidate the step-by-step mechanism of a chemical transformation. nih.gov This is essential for designing new synthetic routes and controlling reaction outcomes.

Structure-Reactivity Relationship (SAR) Modeling

Structure-Reactivity Relationship (SAR) modeling aims to establish a correlation between the chemical structure of a molecule and its reactivity. For a series of derivatives of this compound, SAR models could be developed by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimentally observed reactivity. These models are valuable for predicting the reactivity of new, unsynthesized compounds.

In Silico Screening for Potential Chemical Applications (excluding biomedical)

In silico screening involves using computational methods to search large databases of chemical structures for molecules with desired properties. researchgate.net For this compound, this could involve screening for its potential use in materials science, for example, as a component in polymers or as a ligand in catalysis. Virtual screening can significantly accelerate the discovery of new applications by prioritizing compounds for experimental investigation. mdpi.com

Selected Applications of Ethyl 2 Iminotetrahydrofuran 3 Carboxylate Excluding Clinical/dosage/safety

Utilization as a Building Block in Complex Chemical Synthesis

The structural features of ethyl 2-iminotetrahydrofuran-3-carboxylate make it a valuable precursor in the synthesis of more complex molecules. The imino and ester groups are reactive sites for various chemical modifications. For instance, the imino group can undergo hydrolysis to form the corresponding lactone, or it can be targeted in addition reactions. The ester group can be hydrolyzed, reduced, or converted to other functional groups, providing a handle for further synthetic elaborations.

The tetrahydrofuran (B95107) ring itself can be a scaffold for building more complex heterocyclic systems. The reactivity of the imino and ester groups allows for ring-opening and ring-transformation reactions, leading to a diverse array of new chemical entities. While specific examples for this compound are not extensively documented in publicly available literature, the chemical principles of related compounds, such as ethyl coumarin-3-carboxylate and ethyl 2-oxotetrahydrofuran-3-carboxylates, suggest its potential. researchgate.netacgpubs.org These related compounds are known to undergo a variety of reactions, including Michael additions and reactions with nucleophiles, to generate a wide range of heterocyclic structures. researchgate.net The synthesis of functionalized compounds from such building blocks is a key strategy in organic chemistry for accessing novel molecules with potential applications in various fields. nih.gov

Potential in Ligand Design for Catalysis

The presence of nitrogen and oxygen atoms in this compound suggests its potential as a ligand in coordination chemistry and catalysis. The lone pairs of electrons on these heteroatoms can coordinate with metal centers, forming stable metal complexes. The specific geometry and electronic properties of the resulting metal complexes would depend on the metal ion and the coordination mode of the ligand.

The design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts. By modifying the structure of the ligand, it is possible to fine-tune the catalytic properties of the metal center. While there is no direct research found on the use of this compound as a ligand, the broader class of heterocyclic compounds containing nitrogen and oxygen donor atoms is widely used in catalysis. The development of new ligands is an active area of research, and the unique structure of this compound could offer new possibilities in the design of catalysts for various organic transformations.

Exploration in Materials Science

The unique chemical structure of this compound also lends itself to potential applications in materials science, particularly in the synthesis of polymers and as a corrosion inhibitor.

The tetrahydrofuran ring in this compound is a cyclic ether, and such structures can be susceptible to ring-opening polymerization (ROP). Cationic ring-opening polymerization of tetrahydrofuran is a well-established method for producing poly(tetrahydrofuran), a polymer with various industrial applications. nih.govmdpi.com Similarly, N-substituted 2-iminotetrahydrofurans have been shown to undergo ring-opening polymerization. spacefrontiers.org

The imino and ester functionalities in this compound could influence the polymerization process and the properties of the resulting polymer. For instance, these functional groups could serve as sites for further modification of the polymer, allowing for the introduction of specific properties or functionalities. The development of new monomers for ROP is a key area of research in polymer chemistry, as it allows for the synthesis of polymers with novel architectures and properties. rsc.org

Heterocyclic compounds containing nitrogen, oxygen, and sulfur atoms are often effective corrosion inhibitors for various metals and alloys. aspur.rsroutledge.comrsc.orgekb.eg These compounds can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. aspur.rsrsc.orgekb.eg The adsorption can occur through physisorption, chemisorption, or a combination of both. aspur.rs

This compound possesses several features that suggest its potential as a corrosion inhibitor. The presence of nitrogen and oxygen heteroatoms with lone pairs of electrons, as well as the pi-electrons in the C=N double bond, can facilitate its adsorption onto a metal surface. rsc.orgekb.eg The molecule could act as a mixed-type inhibitor, affecting both the anodic and cathodic corrosion reactions. rsc.org The effectiveness of such inhibitors often depends on their concentration, the temperature, and the nature of the corrosive environment. aspur.rs While specific studies on this compound as a corrosion inhibitor are not prevalent, the general principles of corrosion inhibition by heterocyclic compounds strongly support its potential in this application. aspur.rsroutledge.comrsc.orgekb.eg

Table 1: Factors Influencing Corrosion Inhibition by Heterocyclic Compounds

| Factor | Description |

|---|---|

| Inhibitor Concentration | Generally, inhibition efficiency increases with inhibitor concentration up to a certain point. ekb.eg |

| Temperature | The effect of temperature can vary; for chemisorption, efficiency can increase with temperature. aspur.rs |

| Corrosive Environment | The nature of the acidic or alkaline medium affects the inhibitor's performance. aspur.rs |

| Molecular Structure | The presence of heteroatoms (N, O, S), pi-systems, and functional groups influences adsorption. rsc.orgekb.eg |

| Metal Substrate | The type of metal being protected plays a crucial role in the inhibitor-surface interaction. |

Role in Molecular Recognition Studies (in vitro, non-therapeutic)

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The design and synthesis of molecules that can selectively bind to other molecules is a fundamental aspect of supramolecular chemistry. frontiersin.org The functional groups and the three-dimensional shape of this compound make it a candidate for studies in molecular recognition.

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

The development of new and efficient synthetic pathways to access Ethyl 2-iminotetrahydrofuran-3-carboxylate and its analogues is a fundamental prerequisite for unlocking their full potential. Future research in this area could focus on several promising strategies that prioritize atom economy, stereoselectivity, and the use of sustainable reagents and conditions.

One promising avenue involves the exploration of multicomponent reactions (MCRs). These reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient approach to complex molecule synthesis. A hypothetical MCR for the synthesis of the target compound could involve the reaction of an α,β-unsaturated aldehyde, an isocyanide, and ethyl acetoacetate. The development of such a reaction would not only provide a rapid and convergent route to the iminotetrahydrofuran core but also allow for the facile generation of a library of analogues by varying the starting components.

Another key area for development is the use of catalytic asymmetric synthesis to produce enantiomerically pure forms of this compound. The stereocenter at the 3-position of the tetrahydrofuran (B95107) ring could be controlled through the use of chiral catalysts, such as organocatalysts or transition metal complexes. For instance, an enantioselective Michael addition of a nucleophile to a suitable γ,δ-unsaturated precursor, followed by an intramolecular cyclization, could be a viable strategy.

Furthermore, the application of flow chemistry and microwave-assisted synthesis could offer significant advantages in terms of reaction time, yield, and scalability. These technologies allow for precise control over reaction parameters and can often accelerate reactions that are slow under conventional batch conditions. The development of robust and scalable synthetic protocols is crucial for making these compounds readily available for further investigation.

Table 1: Potential Novel Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Areas for Investigation |

| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to diverse analogues. | Identification of suitable starting materials, optimization of reaction conditions, exploration of catalyst systems. |

| Catalytic Asymmetric Synthesis | Access to enantiomerically pure compounds for stereospecific applications. | Development of chiral catalysts, investigation of stereoselective cyclization strategies. |

| Flow Chemistry & Microwave Synthesis | Reduced reaction times, improved yields, enhanced scalability and safety. | Optimization of reactor design and reaction parameters, integration with in-line purification techniques. |

Expansion of Derivatization Chemistry

The presence of multiple reactive sites in this compound, including the imine, the ester, and the tetrahydrofuran ring, provides ample opportunities for chemical derivatization. A systematic exploration of these reactions will be crucial for tuning the physicochemical properties of the molecule and for developing derivatives with specific functionalities.

The imine group is a particularly attractive target for derivatization. It can undergo a variety of reactions, including:

N-Alkylation and N-Arylation: Introduction of various substituents on the imine nitrogen can significantly modulate the electronic and steric properties of the molecule. This could be achieved through reactions with alkyl halides, aryl halides (via cross-coupling reactions), or other electrophilic reagents.

Reduction: The imine can be selectively reduced to the corresponding secondary amine, providing access to a new class of saturated heterocyclic compounds with different biological and material properties.

Cycloaddition Reactions: The C=N double bond of the imine can participate in cycloaddition reactions, such as [3+2] or [4+2] cycloadditions, to construct more complex polycyclic systems.

The ethyl carboxylate group also offers a handle for further modification. Hydrolysis of the ester to the corresponding carboxylic acid would provide a key intermediate for the synthesis of amides, esters with different alcohol moieties, and other carboxylic acid derivatives. These modifications can be used to introduce new functional groups, improve solubility, or attach the molecule to a solid support or a larger molecular assembly.

Finally, the tetrahydrofuran ring itself can be a target for derivatization, although this may require more forcing conditions. C-H activation methodologies could potentially be employed to introduce substituents at specific positions on the ring, further expanding the chemical space accessible from this scaffold.

Investigation of Underexplored Reactivity Profiles

A thorough understanding of the reactivity of this compound is essential for its rational application in synthesis and materials science. While the reactivity of individual functional groups is generally known, their interplay within this specific molecular framework could lead to novel and unexpected chemical transformations.

Future research should focus on a systematic investigation of the compound's reactivity towards a range of electrophiles and nucleophiles. For example, the reaction with strong acids could lead to hydrolysis of the imine to the corresponding lactone, ethyl 2-oxotetrahydrofuran-3-carboxylate. The kinetics and mechanism of this hydrolysis should be studied to understand the stability of the imino form.

The reaction with nucleophiles at the imine carbon could lead to the formation of addition products. The stereochemical outcome of such additions would be of particular interest, especially if the substrate is enantiomerically pure. Furthermore, the enolate chemistry of the ester group could be explored. Deprotonation at the α-carbon could generate a nucleophilic species that can participate in alkylation, aldol, or Claisen condensation reactions.

Ring-opening reactions of the tetrahydrofuran moiety under specific conditions could also be an interesting area of investigation. This could provide access to linear, functionalized molecules that are not easily accessible through other synthetic routes.

Table 2: Potential Reactivity Studies

| Reaction Type | Potential Outcome | Research Focus |

| Reaction with Electrophiles | N-functionalization, potential ring modifications. | Investigation of regioselectivity and stereoselectivity. |

| Reaction with Nucleophiles | Addition to the imine, ester modification. | Study of reaction kinetics and mechanisms. |

| Hydrolysis | Conversion of the imine to a lactone. | Determination of stability under various pH conditions. |

| Ring-Opening Reactions | Formation of functionalized acyclic compounds. | Exploration of reaction conditions and catalysts. |

Applications in Advanced Material Science

The unique structural features of this compound suggest its potential as a building block for the synthesis of novel polymers and advanced materials. The furan (B31954) and imine moieties can be exploited to create materials with interesting thermal, optical, and mechanical properties.

One potential application is in the development of novel polymers. The bifunctional nature of the molecule (e.g., after conversion of the ester to a carboxylic acid and the imine to an amine) could allow it to be used as a monomer in polycondensation reactions to form polyamides or polyesters. The incorporation of the tetrahydrofuran ring into the polymer backbone could impart flexibility and other desirable properties.

Furthermore, the imine functionality could be utilized in the design of dynamic covalent polymers. The reversible nature of the imine bond can be exploited to create self-healing materials or materials that can be reprocessed and recycled. The development of such materials is of great interest from a sustainability perspective.

The furan ring itself is a well-established component in materials science, known for its ability to participate in Diels-Alder reactions. This reversible cycloaddition reaction can be used to create thermoreversible cross-linked polymers. Derivatives of this compound could be designed to incorporate diene or dienophile functionalities, enabling their use in such applications.

Interdisciplinary Research with Chemical Biology (focus on in vitro molecular interactions, not in vivo efficacy)

The structural similarity of the iminotetrahydrofuran core to various biologically active natural products and synthetic compounds suggests that this compound and its derivatives could have interesting interactions with biological macromolecules. Future research in this area should focus on in vitro studies to explore these potential molecular interactions.

Following computational predictions, in vitro biochemical assays can be employed to validate the predicted interactions. For instance, enzyme inhibition assays could be used to determine if these compounds can modulate the activity of specific enzymes. Similarly, receptor binding assays could assess their affinity for particular receptors.

It is important to emphasize that this line of research should be strictly focused on understanding the fundamental molecular interactions in a controlled in vitro setting. The goal is to elucidate structure-activity relationships and to identify molecular scaffolds that could serve as starting points for the future design of bioactive molecules, rather than to assess their therapeutic efficacy in living organisms.

Q & A

Q. What are the established synthetic routes for Ethyl 2-iminotetrahydrofuran-3-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves cyclization and carboxylation steps. For example, Gao et al. (2020) demonstrated the use of diethyl 2-amino-5-methylfuran-3,4-dicarboxylate as a precursor, reacting it with triphenylphosphine and hexachloroethane under basic conditions to form iminophosphorane intermediates . Key optimization parameters include:

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR are critical for confirming the imine (-NH) and ester (-COOEt) functional groups. For example, the ester carbonyl signal typically appears at ~170 ppm in C NMR .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO has a theoretical mass of 169.21 g/mol) .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, particularly for verifying stereochemistry and hydrogen-bonding networks .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Stability studies should include:

- Thermal analysis : Differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Solvent compatibility : Avoid prolonged storage in polar aprotic solvents (e.g., DMSO), which may hydrolyze the ester group.

- Moisture sensitivity : Store under inert gas (N or Ar) at –20°C to prevent imine oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in ring-opening or cycloaddition reactions?

Methodological Answer: The imine group acts as a nucleophile in reactions such as:

- Ring-opening with electrophiles : Protonation of the imine nitrogen increases electrophilicity at the adjacent carbon, facilitating nucleophilic attack (e.g., by water or amines).

- 1,3-Dipolar cycloaddition : The conjugated imine-ester system participates in [3+2] cycloadditions with alkynes, forming heterocyclic products. Computational modeling (DFT) at the B3LYP/6-31G* level can predict transition-state geometries .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

Methodological Answer:

- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO) at the furan ring to modulate imine basicity and solubility.

- Bioisosteric replacement : Replace the ester (-COOEt) with amide (-CONHR) to improve metabolic stability.

- Docking studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., kinases), prioritizing derivatives with lower binding energies .

Q. What strategies resolve contradictions in crystallographic data versus computational predictions for this compound?

Methodological Answer:

- Data reconciliation : Compare SHELX-refined crystal structures (e.g., bond lengths, angles) with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects .

- Multivariate analysis : Apply principal component analysis (PCA) to X-ray diffraction datasets to identify outliers caused by twinning or disorder .

Q. How can kinetic studies elucidate the compound’s degradation pathways under acidic or basic conditions?

Methodological Answer:

- Pseudo-first-order kinetics : Monitor degradation via HPLC at varying pH (2–12). For example, ester hydrolysis dominates at pH > 10, while imine protonation occurs at pH < 4.

- Isotope labeling : Use O-labeled water to track hydrolysis mechanisms (e.g., nucleophilic acyl substitution vs. acid-catalyzed cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.